molecular formula C5H13N3O B15168363 Guanidine, [(1S)-2-methoxy-1-methylethyl]- CAS No. 554435-97-1

Guanidine, [(1S)-2-methoxy-1-methylethyl]-

Cat. No.: B15168363
CAS No.: 554435-97-1
M. Wt: 131.18 g/mol
InChI Key: QSFWMYPEUYHXDH-BYPYZUCNSA-N
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Description

Guanidine, [(1S)-2-methoxy-1-methylethyl]- is a derivative of guanidine, a compound known for its strong basicity and versatility in various chemical reactions. This compound contains a guanidine moiety, which is a functional group with the formula HNC(NH2)2. Guanidine derivatives are widely used in organic synthesis, pharmaceuticals, and as catalysts due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. One common method is the guanylation reaction, where amines react with carbodiimides or thiourea derivatives under catalytic conditions . Transition-metal-catalyzed reactions are also employed to form C–N bonds, leading to the formation of guanidine derivatives .

Industrial Production Methods

Industrial production of guanidine derivatives often involves the use of thiourea as a guanidylating agent. The reaction conditions are optimized to achieve high yields and purity. For example, S-methylisothiourea is used as an efficient guanidylating agent in the presence of coupling reagents or metal catalysts .

Chemical Reactions Analysis

Types of Reactions

Guanidine, [(1S)-2-methoxy-1-methylethyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include urea derivatives, amines, and substituted guanidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Guanidine, [(1S)-2-methoxy-1-methylethyl]- has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Imidazolium-based Ionic Liquids: Known for their thermal stability and conductivity.

    Quaternary Ammonium Compounds: Used in various industrial applications.

    Pyrrolidinium-based Ionic Liquids: Employed in dye-sensitized solar cells

Uniqueness

Guanidine, [(1S)-2-methoxy-1-methylethyl]- stands out due to its high basicity, ability to form stable hydrogen bonds, and versatility in various chemical reactions. Its unique structure allows for specific interactions with biological molecules, making it valuable in both research and industrial applications .

Properties

CAS No.

554435-97-1

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

2-[(2S)-1-methoxypropan-2-yl]guanidine

InChI

InChI=1S/C5H13N3O/c1-4(3-9-2)8-5(6)7/h4H,3H2,1-2H3,(H4,6,7,8)/t4-/m0/s1

InChI Key

QSFWMYPEUYHXDH-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](COC)N=C(N)N

Canonical SMILES

CC(COC)N=C(N)N

Origin of Product

United States

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